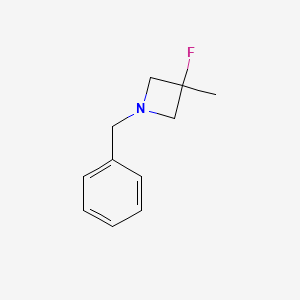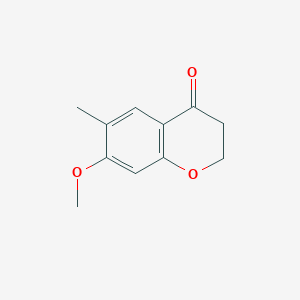
7-Methoxy-6-methylchroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-6-methylchroman-4-one is a heterocyclic compound belonging to the chromanone family. It is characterized by a benzopyran structure with a methoxy group at the 7th position and a methyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-6-methylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2-hydroxyacetophenone derivatives, which undergo cyclization in the presence of acidic or basic catalysts to form the chromanone structure . The reaction conditions often involve temperatures ranging from 80°C to 150°C, depending on the specific catalyst and solvent used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-6-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits significant biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related diseases and inflammatory conditions.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its beneficial effects on skin and hair
Mechanism of Action
The mechanism of action of 7-Methoxy-6-methylchroman-4-one involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it modulates inflammatory pathways by inhibiting key enzymes and signaling molecules involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the methoxy and methyl groups, exhibiting different biological activities.
6-Methylchroman-4-one: Similar structure but without the methoxy group, leading to variations in its chemical reactivity and biological properties.
7-Methoxychroman-4-one: Lacks the methyl group, resulting in different pharmacological profiles.
Uniqueness
7-Methoxy-6-methylchroman-4-one is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical reactivity and enhanced biological activities. These structural features make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
7-methoxy-6-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O3/c1-7-5-8-9(12)3-4-14-11(8)6-10(7)13-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
WCSBSSBTSKILFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)OCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


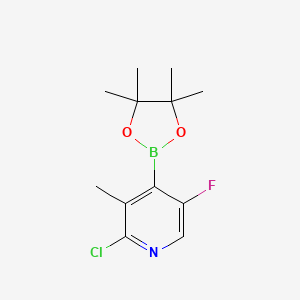
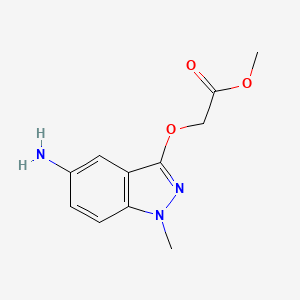
![hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid](/img/structure/B13025399.png)
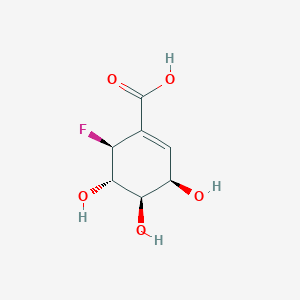
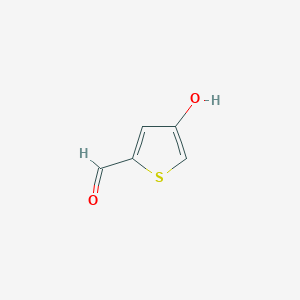
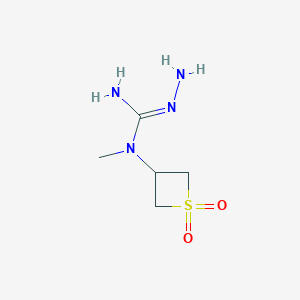

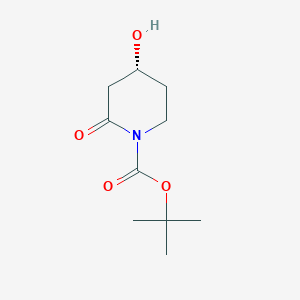
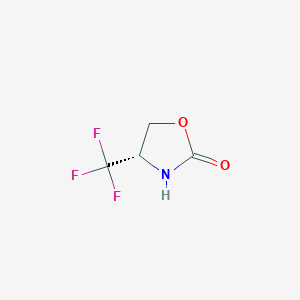
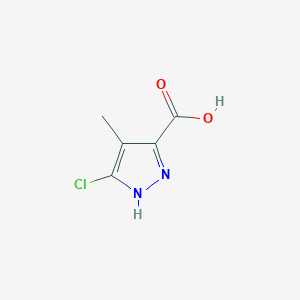
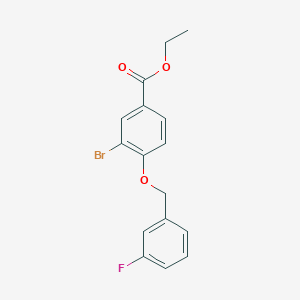
![Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13025464.png)
